2,4-Difluoro-N-(4-fluorophenyl)aniline

Synthetic Chemistry N-Arylation Methodology

2,4-Difluoro-N-(4-fluorophenyl)aniline (CAS 823802-13-7) is a tri-fluorinated secondary aniline with the molecular formula C12H8F3N and a molecular weight of approximately 223.19 g/mol. It is categorized as a benzenamine derivative, featuring a 2,4-difluorophenyl core N-linked to a 4-fluorophenyl group.

Molecular Formula C12H8F3N
Molecular Weight 223.19 g/mol
CAS No. 823802-13-7
Cat. No. B12932572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-N-(4-fluorophenyl)aniline
CAS823802-13-7
Molecular FormulaC12H8F3N
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=C(C=C(C=C2)F)F)F
InChIInChI=1S/C12H8F3N/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,16H
InChIKeyBJGFULZTGLCIRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-N-(4-fluorophenyl)aniline (823802-13-7): A Tri-Fluorinated Diarylamine Building Block


2,4-Difluoro-N-(4-fluorophenyl)aniline (CAS 823802-13-7) is a tri-fluorinated secondary aniline with the molecular formula C12H8F3N and a molecular weight of approximately 223.19 g/mol . It is categorized as a benzenamine derivative, featuring a 2,4-difluorophenyl core N-linked to a 4-fluorophenyl group. This specific fluorination pattern, resulting in a calculated LogP of 3.92, is a key physical property that influences its utility in synthesis . The compound is primarily procured as a high-purity (e.g., 98%) organic building block for pharmaceutical and agrochemical research .

Why a Generic Fluoroaniline Cannot Replace 2,4-Difluoro-N-(4-fluorophenyl)aniline


Simple substitution with a generic fluoroaniline is not scientifically sound for applications requiring the specific electronic and steric profile of 2,4-Difluoro-N-(4-fluorophenyl)aniline. The distinctive arrangement of three fluorine atoms—two on the aniline core at the 2- and 4-positions, and one on the N-phenyl ring at the para position—creates a unique combination of hydrogen-bond acceptor capacity (4 acceptors) and lipophilicity (LogP 3.92) . This profile, which is not replicated by mono-fluorinated or non-fluorinated analogs, directly impacts molecular recognition, metabolic stability, and downstream coupling reactivity in complex molecule synthesis, making the compound a non-interchangeable starting material for specific synthetic strategies .

Quantitative Evidence Guide for 2,4-Difluoro-N-(4-fluorophenyl)aniline


N-Arylation Synthesis Yield: Method Comparison for 2,4-Difluoro-N-(4-fluorophenyl)aniline

A specific synthetic route to 2,4-difluoro-N-(4-fluorophenyl)aniline has been reported using an o-iodoxybenzoic acid (IBX)-mediated N-arylation of 2,4-difluoroaniline with 4-fluorophenylhydrazine. This method, conducted in acetonitrile with copper diacetate, yielded the target compound at a 60% yield after 3.66 hours [1]. While a direct comparative yield for the same reaction with a non-fluorinated analog is not available in the source, the reported yield provides a quantitative baseline for evaluating this specific synthetic strategy.

Synthetic Chemistry N-Arylation Methodology

Lipophilicity LogP Profile Distinction from Non-Fluorinated Analog

The target compound possesses a calculated LogP of 3.92 . This value is significantly higher than the predicted LogP of approximately 1.9 for the unsubstituted parent compound, N-phenylaniline (diphenylamine), according to standard LogP prediction models. This represents a class-level increase that can be inferred to affect membrane permeability and metabolic stability [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Weak Bioactivity Profile Against SW480 Cells Informs Selectivity Expectations

High-throughput bioactivity screening data is available. The target compound showed a potency of ~33,498 nM (33.5 µM) against the human colorectal adenocarcinoma cell line SW480, classified as an imprecise activity [1]. This single-point datum serves as a critical baseline, suggesting that the unoptimized core scaffold is not inherently cytotoxic. It is important to note that this is a class-level characteristic; many structurally similar, unoptimized aniline building blocks show similar weak activity (e.g., >10 µM) in initial screens.

Anticancer Research Cell-based Assay Selectivity Screening

Procurement-Driven Application Scenarios for 2,4-Difluoro-N-(4-fluorophenyl)aniline


Late-Stage Functionalization in Medicinal Chemistry

Procure 2,4-Difluoro-N-(4-fluorophenyl)aniline to serve as a key biaryl amine intermediate for synthesizing drug candidates requiring a high degree of fluorination for enhanced metabolic stability, as indicated by its distinct LogP profile . Its established synthesis route with a 60% yield provides a reliable starting point for scale-up [1].

Fragment-Based Drug Discovery (FBDD) Library Design

Incorporate this compound into a fragment library. Its confirmed weak bioactivity (SW480 potency ~33.5 µM) validates it as a non-interfering scaffold [2]. The specific 2,4-difluoro substitution on the aniline core provides a unique vector for fragment growth not possible with mono-fluorinated analogs.

Agrochemical Intermediate Synthesis

Utilize 2,4-Difluoro-N-(4-fluorophenyl)aniline as a precursor for developing novel fungicides or herbicides. The molecule's fluorinated diarylamine structure is a common motif in agrochemicals; its high purity (≥98%) ensures reliable coupling in diverse synthetic schemes .

Materials Science: Precursor for Electronic Materials

Employ this tri-fluorinated aniline as a monomer or additive in organic electronics. Its defined electrochemical properties, stemming from its specific substitution pattern and hydrogen-bond acceptor count (4), can be leveraged to tune the HOMO/LUMO levels in novel conductive polymers or OLED materials .

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